Quinelorane hydrochloride, a compound developed by Eli Lilly and Company, is an octahydropyrimido[4,5-g]quinolone derivative that serves as a potent agonist for dopamine D2 and D3 receptors. Its chemical formula is with a molecular weight of approximately 246.35 g/mol. This compound has been studied for its potential therapeutic applications in treating conditions such as anxiety, Parkinson's disease, depression, and hypertension .
Quinelorane hydrochloride is classified as a dopamine receptor agonist, specifically targeting D2 and D3 receptors. It has been identified under various chemical databases, including the Chemical Abstracts Service (CAS) with the number 97548-97-5 . Its pharmacological profile indicates significant interaction with dopamine pathways in the central nervous system, making it a candidate for research in neuropharmacology.
The synthesis of quinelorane hydrochloride involves several steps that utilize various reagents and solvents. A general synthetic route includes:
For instance, one method involves the reaction of 4-(2-(dipropylamino)ethyl)indolin-2-one with chloroformate derivatives to yield quinelorane derivatives through nucleophilic substitution reactions . The purification of the final product often employs column chromatography to isolate quinelorane hydrochloride from reaction by-products.
Quinelorane hydrochloride undergoes various chemical reactions typical of amine-containing compounds. Key reactions include:
These reactions are essential for optimizing the compound's efficacy and stability in therapeutic applications .
Quinelorane acts primarily as an agonist at dopamine D2 and D3 receptors. Its mechanism involves:
Preclinical studies have demonstrated that quinelorane influences behaviors associated with dopamine signaling, including sexual response and yawning behavior in animal models .
Quinelorane hydrochloride has several applications in scientific research:
Quinelorane hydrochloride [(5aR,9aR)-5,5a,6,7,8,9,9a,10-Octahydro-6-propylpyrido[2,3-g]quinazolin-2-amine dihydrochloride] is a potent dopamine receptor agonist with high selectivity for D2-like receptor subtypes. This compound, initially designated LY 163502 during development, emerged as a pivotal pharmacological tool for dissecting dopamine receptor functionality due to its exceptional binding specificity (Ki = 3.4 nM at D3; 5.7 nM at D2) and absence of significant activity at D1-like receptors [1]. Its development marked a critical transition from non-selective ergoline-derived agonists toward targeted ligands capable of distinguishing between closely related receptor subtypes, thereby enabling sophisticated exploration of dopaminergic pathways in motor control, neuroendocrine regulation, and behavioral paradigms [9].
Quinelorane was synthesized and characterized in the late 1980s by Eli Lilly and Company as part of efforts to develop selective dopaminergic agonists for neurological disorders [1]. Early preclinical studies demonstrated its unprecedented receptor selectivity profile. Unlike earlier ergot-derived agonists (e.g., bromocriptine) exhibiting activity at serotonergic, adrenergic, and multiple dopamine receptor subtypes, quinelorane exhibited ≥100-fold selectivity for D2 and D3 over D1 receptors and negligible affinity for non-dopaminergic targets [2] [4]. This pharmacological purity established it as a reference agonist for defining D2/D3 functions.
A landmark 1989 publication by Foreman et al. systematically characterized its in vitro and in vivo profile. Key findings included:
These properties cemented its utility for studying basal ganglia function and receptor supersensitivity mechanisms. Subsequent research leveraged its selectivity to map D2 vs. D3 contributions using functional neuroimaging and genetic models, revealing nuanced roles in motor circuits and limbic areas [4] [10].
Table 1: Key Milestones in Quinelorane Research
Year | Milestone | Significance | Reference |
---|---|---|---|
1986 | First synthesis (LY 163502) | Novel chemical scaffold for dopamine agonism | Tocris Compound Data |
1989 | Comprehensive preclinical characterization | Established D2/D3 selectivity & behavioral profile | Foreman et al. |
1994 | Differentiation of D2 vs. D3 activation | Demonstrated D2-specific GTPγS binding in striatum | Functional autoradiography studies |
2001 | Clarification of rotational behavior mechanism | Confirmed D2 mediation in 6-OHDA model | Brain Research |
2008 | Role in sensorimotor gating elucidated | Linked ventral pallidal GABA to PPI disruption | Pharmacol Biochem Behav |
Quinelorane’s distinct pharmacodynamic properties revolutionized understanding of agonist efficacy and signaling bias at D2-like receptors:
Table 2: Receptor Binding and Functional Activity Profile
Parameter | D2 Receptor | D3 Receptor | Experimental System |
---|---|---|---|
Ki (nM) | 5.7 | 3.4 | Radioligand binding ([³H]spiperone) |
[³⁵S]GTPγS Eₘₐₓ (% vs DA) | 92% | 88% | Recombinant cell lines |
AC Inhibition IC₅₀ (nM) | 8.2 | 4.1 | Striatal membranes |
β-arrestin Recruitment EC₅₀ | 15.3 | 7.6 | BRET-based assays |
Quinelorane enabled critical insights into dopamine’s neuromodulatory roles:
Quinelorane hydrochloride remains indispensable for in vitro and in vivo characterization of D2/D3 receptor function. Its legacy includes clarifying receptor reserve concepts, validating functional imaging techniques like pharmacological MRI [10], and providing a template for developing subtype-selective ligands. Future applications may exploit its pharmacological profile to probe receptor dynamics in neuropsychiatric disease models.
Key Compounds Mentioned:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4